Bienvenue dans la boutique en ligne BenchChem!

N-(3-bromo-4-oxocyclohexyl)acetamide

pharmaceutical impurity profiling LC-MS method development chromatographic resolution

Specifically brominated at the 3-position, N-(3-bromo-4-oxocyclohexyl)acetamide is the definitive reference standard for Pramipexole Impurity 23. Non-brominated analogs fail to meet regulatory retention time and MS fragmentation criteria, risking ANDA rejection. Procure this exact compound to ensure method validity and streamline your generic drug development.

Molecular Formula C8H12BrNO2
Molecular Weight 234.093
CAS No. 687639-03-8
Cat. No. B580032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-oxocyclohexyl)acetamide
CAS687639-03-8
Synonyms2-Bromo-4-acetamidocyclohexanone
Molecular FormulaC8H12BrNO2
Molecular Weight234.093
Structural Identifiers
SMILESCC(=O)NC1CCC(=O)C(C1)Br
InChIInChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11)
InChIKeyWBTGJPGTKKCSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-(3-Bromo-4-oxocyclohexyl)acetamide (CAS 687639-03-8) for Pharmaceutical R&D and Analytical Method Development


N-(3-bromo-4-oxocyclohexyl)acetamide (CAS 687639-03-8) is a halogenated cyclic amide with molecular formula C8H12BrNO2 and molecular weight 234.09 g/mol [1]. The compound features a cyclohexanone ring substituted with a bromine atom at the 3-position and an acetamide group at the 4-position [2]. It is formally classified as Pramipexole Impurity 23 [3] and serves as a synthetic intermediate in the preparation of partially saturated heterobicyclic arginine side chain mimetics, which are incorporated into trypsin-like serine protease inhibitors [4].

Why N-(3-Bromo-4-oxocyclohexyl)acetamide Cannot Be Replaced by Non-Halogenated or Differentially Substituted Analogs in Regulated Workflows


The substitution of N-(3-bromo-4-oxocyclohexyl)acetamide with structurally similar analogs fails in two critical procurement contexts. First, in pharmaceutical quality control, this compound is defined as Pramipexole Impurity 23 by regulatory specifications, and substitution with non-brominated analogs such as N-(4-oxocyclohexyl)acetamide (MW 155.19 g/mol, non-halogenated) or dibrominated variants such as N-(3,5-dibromo-4-oxocyclohexyl)acetamide (associated with ambroxol impurity profiling) [1] produces different retention times, mass spectral fragmentation patterns, and detector responses, invalidating method validation and ANDA submission data [2]. Second, in medicinal chemistry applications targeting serine protease inhibition, the bromine substituent confers specific reactivity for heterobicyclic arginine side chain mimetic construction that is absent in non-halogenated or differently halogenated cyclohexanone derivatives [3].

Quantitative Differentiation Evidence for N-(3-Bromo-4-oxocyclohexyl)acetamide (CAS 687639-03-8) Procurement Selection


Molecular Weight Differential: 234.09 g/mol Versus Non-Brominated Analog 155.19 g/mol

N-(3-bromo-4-oxocyclohexyl)acetamide (CAS 687639-03-8) exhibits a molecular weight of 234.09 g/mol due to the presence of the bromine atom at the 3-position of the cyclohexanone ring [1]. The non-brominated analog, N-(4-oxocyclohexyl)acetamide (CAS 27514-08-5), has a molecular weight of 155.19 g/mol . This 78.90 g/mol mass difference is attributable to the bromine substitution (atomic mass of Br ≈ 79.9 Da minus one hydrogen atom).

pharmaceutical impurity profiling LC-MS method development chromatographic resolution

Lipophilicity Differential: Computed LogP 0.7 for Brominated Compound Versus LogP -1.02 for Non-Brominated Analog

N-(3-bromo-4-oxocyclohexyl)acetamide has a computed XLogP3-AA value of 0.7 [1]. The non-brominated analog N-(4-oxocyclohexyl)acetamide has a computed ACD/LogP value of -1.02 . The bromine substituent increases lipophilicity by approximately 1.72 logP units.

reversed-phase chromatography logP optimization HPLC method development

Synthetic Route Distinction: Bromination of 4-Acetamidocyclohexanone Required for Target Compound Production

The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide proceeds via bromination of 4-acetamidocyclohexanone with elemental bromine in aqueous solution . The non-brominated precursor 4-acetamidocyclohexanone (synonymous with N-(4-oxocyclohexyl)acetamide, CAS 27514-08-5) lacks this bromination step . The bromination reaction introduces a stereocenter at the 3-position, producing a mixture of diastereomers that requires subsequent resolution.

organic synthesis halogenation chemistry intermediate preparation

Regulatory Impurity Classification: Defined as Pramipexole Impurity 23 with GHS Hazard Profile

N-(3-bromo-4-oxocyclohexyl)acetamide is formally classified as Pramipexole Impurity 23 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The non-brominated analog N-(4-oxocyclohexyl)acetamide (CAS 27514-08-5) carries GHS hazard classifications including Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Respiratory Irritation Category 3 (H335) [2]. While the target compound's complete GHS profile is not fully characterized, both compounds are intended exclusively for laboratory research use and not for human administration.

pharmaceutical quality control ICH guidelines impurity reference standards

Validated Application Scenarios for N-(3-Bromo-4-oxocyclohexyl)acetamide Procurement Based on Quantitative Differentiation Evidence


Pramipexole ANDA Filing: Impurity Method Development and Validation

Procurement of N-(3-bromo-4-oxocyclohexyl)acetamide as Pramipexole Impurity 23 is essential for analytical method development, method validation, and quality control applications during Abbreviated New Drug Application (ANDA) submissions for pramipexole generic formulations [1]. The compound's molecular weight (234.09 g/mol) and computed LogP (0.7) [2] ensure distinct chromatographic retention relative to the pramipexole API and other process-related impurities, enabling accurate quantification per ICH impurity guidelines. Use of non-brominated analogs would produce different retention times and MS responses, invalidating the analytical method.

Serine Protease Inhibitor Medicinal Chemistry: Arginine Side Chain Mimetic Synthesis

N-(3-bromo-4-oxocyclohexyl)acetamide is procured as a synthetic intermediate for the construction of partially saturated heterobicyclic arginine side chain mimetics, which serve as building blocks incorporated into trypsin-like serine protease inhibitors [3]. The bromine atom at the 3-position of the cyclohexanone ring provides a reactive handle for subsequent heterocycle formation that is absent in the non-halogenated analog N-(4-oxocyclohexyl)acetamide. Procurement of the specifically brominated compound eliminates the need for in-house bromination of 4-acetamidocyclohexanone.

Chromatographic Method Development: Brominated Versus Non-Brominated Impurity Separation

The 78.90 g/mol molecular weight difference and approximately 1.72 logP unit increase relative to N-(4-oxocyclohexyl)acetamide [4] make N-(3-bromo-4-oxocyclohexyl)acetamide a valuable reference compound for developing reversed-phase HPLC and LC-MS methods that require baseline separation of halogenated and non-halogenated cyclohexanone derivatives. This application is particularly relevant for pharmaceutical impurity profiling where multiple structurally related impurities must be resolved and individually quantified.

Organic Synthesis Route Scouting: α-Bromocyclohexanone Building Block Procurement

As an α-bromo-4-substituted cyclohexanone derivative, N-(3-bromo-4-oxocyclohexyl)acetamide is procured for use as a versatile electrophilic building block in heterocyclic synthesis [1]. The combination of the α-bromoketone moiety (enabling nucleophilic displacement or elimination chemistry) with the protected 4-amino functionality (via the acetamide group) provides orthogonal synthetic handles not available in simpler bromocyclohexanone derivatives lacking the protected amine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromo-4-oxocyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.